molecular formula C61H81ClN15O17S2Tc B10854284 99Mtc-hynic (Tyr3)-octreotide CAS No. 913556-61-3

99Mtc-hynic (Tyr3)-octreotide

Cat. No.: B10854284
CAS No.: 913556-61-3
M. Wt: 1494.9 g/mol
InChI Key: LGXRRVXXRJRTHK-CWTMBVSESA-I
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Description

99mTc-HYNIC (Tyr3)-octreotide is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic imaging. It is a conjugate of technetium-99m (99mTc) with HYNIC (6-hydrazinonicotinamide) and Tyr3-octreotide, a somatostatin analog. This compound is utilized for imaging neuroendocrine tumors due to its high affinity for somatostatin receptors, which are overexpressed in these types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 99mTc-HYNIC (Tyr3)-octreotide involves several steps. Initially, HYNIC is conjugated to Tyr3-octreotide. This conjugate is then labeled with technetium-99m using tricine and trisodium triphenylphosphine-3,3’,3’'-trisulfonate (TPPTS) as co-ligands. The labeling process is typically carried out at room temperature with high efficiency and stability .

Industrial Production Methods: Industrial production of this compound follows a standardized protocol to ensure high yield and purity. The process involves the preparation of a lyophilized kit containing the HYNIC-Tyr3-octreotide conjugate and co-ligands. This kit is then reconstituted with a technetium-99m solution at the point of use, providing a ready-to-inject radiopharmaceutical .

Chemical Reactions Analysis

Types of Reactions: 99mTc-HYNIC (Tyr3)-octreotide primarily undergoes coordination reactions during its synthesis. The technetium-99m is coordinated to the HYNIC moiety, forming a stable complex. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include HYNIC, Tyr3-octreotide, tricine, and TPPTS. The reaction conditions are mild, usually carried out at room temperature, and the process is designed to be quick and efficient .

Major Products: The major product of the synthesis is the this compound complex, which is highly stable and suitable for in vivo imaging applications .

Scientific Research Applications

99mTc-HYNIC (Tyr3)-octreotide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model for studying coordination chemistry and radiolabeling techniques. It provides insights into the behavior of technetium complexes and their interactions with biological molecules .

Biology: In biological research, this compound is used to study the expression and distribution of somatostatin receptors in various tissues. This helps in understanding the role of these receptors in different physiological and pathological processes .

Medicine: The primary application of this compound is in nuclear medicine for diagnostic imaging. It is used in single-photon emission computed tomography (SPECT) to detect and localize neuroendocrine tumors, as well as to monitor the response to therapy .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new radiopharmaceuticals. It serves as a benchmark for evaluating the performance of new imaging agents .

Mechanism of Action

99mTc-HYNIC (Tyr3)-octreotide exerts its effects by binding to somatostatin receptors, which are overexpressed in neuroendocrine tumors. The binding of the compound to these receptors allows for the visualization of tumors using SPECT imaging. The technetium-99m emits gamma rays, which are detected by the imaging system, providing detailed images of the tumor’s location and size .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 99mTc-HYNIC (Tyr3)-octreotide include other radiolabeled somatostatin analogs such as 111In-DTPA-octreotide and 68Ga-DOTA-TATE. These compounds also target somatostatin receptors and are used for imaging neuroendocrine tumors .

Uniqueness: What sets this compound apart is its use of technetium-99m, which has favorable physical properties for imaging, including a short half-life and optimal gamma emission energy. Additionally, the HYNIC moiety provides a stable and efficient labeling method, making this compound highly reliable for clinical use .

Properties

CAS No.

913556-61-3

Molecular Formula

C61H81ClN15O17S2Tc

Molecular Weight

1494.9 g/mol

IUPAC Name

4-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-19-[[(2R)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-16-yl]methyl]phenolate;2-[2-(carboxylatomethylamino)ethylamino]acetate;technetium-99(5+);chloride;hydroxide

InChI

InChI=1S/C55H71N13O12S2.C6H12N2O4.ClH.H2O.Tc/c1-30(70)43(27-69)64-54(79)45-29-82-81-28-44(65-51(76)40(22-32-10-4-3-5-11-32)61-48(73)34-17-20-46(68-57)59-25-34)53(78)62-41(23-33-15-18-36(72)19-16-33)50(75)63-42(24-35-26-58-38-13-7-6-12-37(35)38)52(77)60-39(14-8-9-21-56)49(74)67-47(31(2)71)55(80)66-45;9-5(10)3-7-1-2-8-4-6(11)12;;;/h3-7,10-13,15-20,25-26,30-31,39-45,47,58,69-72H,8-9,14,21-24,27-29,56-57H2,1-2H3,(H,59,68)(H,60,77)(H,61,73)(H,62,78)(H,63,75)(H,64,79)(H,65,76)(H,66,80)(H,67,74);7-8H,1-4H2,(H,9,10)(H,11,12);1H;1H2;/q;;;;+5/p-5/t30-,31-,39+,40-,41+,42-,43-,44+,45+,47+;;;;/m1..../s1/i;;;;1+1

InChI Key

LGXRRVXXRJRTHK-CWTMBVSESA-I

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)[O-])NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)C6=CN=C(C=C6)NN)C(=O)N[C@H](CO)[C@@H](C)O)O.C(CNCC(=O)[O-])NCC(=O)[O-].[OH-].[Cl-].[99Tc+5]

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)[O-])NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CN=C(C=C6)NN)C(=O)NC(CO)C(C)O)O.C(CNCC(=O)[O-])NCC(=O)[O-].[OH-].[Cl-].[Tc+5]

Origin of Product

United States

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